Bis(carboxymethyl)ethylene dithiocarbamate

Beschreibung

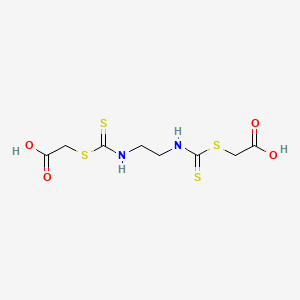

Structure

3D Structure

Eigenschaften

CAS-Nummer |

92348-14-6 |

|---|---|

Molekularformel |

C8H12N2O4S4 |

Molekulargewicht |

328.5 g/mol |

IUPAC-Name |

2-[2-(carboxymethylsulfanylcarbothioylamino)ethylcarbamothioylsulfanyl]acetic acid |

InChI |

InChI=1S/C8H12N2O4S4/c11-5(12)3-17-7(15)9-1-2-10-8(16)18-4-6(13)14/h1-4H2,(H,9,15)(H,10,16)(H,11,12)(H,13,14) |

InChI-Schlüssel |

FNWUENKHSUYDGL-UHFFFAOYSA-N |

Kanonische SMILES |

C(CNC(=S)SCC(=O)O)NC(=S)SCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Ethylenbis(iminocarbonothioylthio)diessigsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Thiol-Derivate umwandeln.

Substitution: Die Iminocarbonothioylthio-Gruppen können nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiol-Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Ethylenbis(iminocarbonothioylthio)diessigsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Ligand in der Koordinationschemie und als Reagenz in der organischen Synthese verwendet.

Biologie: Untersucht auf sein Potenzial als Chelatbildner für Metallionen in biologischen Systemen.

Medizin: Erforscht auf sein Potenzial für therapeutische Anwendungen, darunter als Antioxidans und entzündungshemmendes Mittel.

Industrie: Wird in der Formulierung verschiedener Industrieprodukte eingesetzt, darunter Korrosionsinhibitoren und Stabilisatoren.

Analyse Chemischer Reaktionen

Types of Reactions

Ethylenebis(iminocarbonothioylthio)diacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The iminocarbonothioylthio groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fungicide and Pesticide Use

The primary application of bis(carboxymethyl)ethylene dithiocarbamate is as a fungicide in agricultural practices. It is effective against a wide range of plant pathogens, helping to protect crops during growth and storage. The compound acts by inhibiting fungal spore germination and growth, thus enhancing food security by reducing crop losses .

Table 1: Common Dithiocarbamate Pesticides

| Common Name | Scientific Name | Classification | Target Organism(s) |

|---|---|---|---|

| Mancozeb | Zinc manganese(2+); N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate | Fungicide | Over 400 microorganisms affecting crops |

| Thiram | Tetramethyl thiuram disulfide | Fungicide | Various fungal pathogens |

| Zineb | Zinc ethylenebis(dithiocarbamate) | Fungicide | Plant diseases |

| Metiram | Zinc ammoniate ethylenebis(dithiocarbamate) | Fungicide | Ornamental and field crops |

These compounds are crucial in controlling diseases such as downy mildew and late blight, which threaten various crops like tomatoes and potatoes .

Environmental Applications

Heavy Metal Remediation

This compound also plays a vital role in environmental chemistry, particularly in the remediation of heavy metals. Its ability to chelate metal ions allows it to bind with toxic metals in contaminated soils or water bodies, facilitating their removal and reducing environmental toxicity .

Case Study: Heavy Metal Removal

A study demonstrated the efficacy of this compound in removing lead (Pb²⁺) ions from aqueous solutions. The compound formed stable complexes with lead ions, significantly reducing their concentration in treated samples. This application highlights its potential for use in bioremediation strategies.

Medicinal Applications

Therapeutic Potential

In addition to agricultural uses, this compound has been explored for its therapeutic properties. Its interactions with biological systems suggest potential applications as an enzyme inhibitor and in treating various diseases.

Enzyme Inhibition Studies

Research indicates that derivatives of dithiocarbamates can inhibit enzymes such as α-glucosidase, which is crucial in managing diabetes mellitus. The competitive inhibition mechanism involves binding at the active site of the enzyme, thereby preventing substrate conversion .

Table 2: Enzyme Inhibitors Derived from Dithiocarbamates

| Compound | Target Enzyme | Application |

|---|---|---|

| Coumarin-dithiocarbamate | α-Glucosidase | Diabetes treatment |

| Pyrrolidine dithiocarbamate | Nuclear factor kappa B | Anti-inflammatory effects |

| Dithiocarbamate-sulfonamide | Carbonic anhydrase | Treatment of altitude sickness |

These findings support the ongoing investigation into the medicinal applications of this compound and related compounds.

Wirkmechanismus

Der Wirkungsmechanismus von Ethylenbis(iminocarbonothioylthio)diessigsäure beinhaltet seine Fähigkeit, Metallionen zu chelatieren. Die Iminocarbonothioylthio-Gruppen können stabile Komplexe mit Metallionen bilden, die verschiedene biochemische Pfade beeinflussen können. Diese Chelatbildungsfähigkeit ist entscheidend für ihre Anwendungen in der Medizin und Biologie, wo sie die Metallionenkonzentrationen modulieren und oxidativen Stress reduzieren kann.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Substituent Groups and Solubility

- IDADTC : Carboxymethyl groups enhance hydrophilicity, making it soluble in aqueous media. This contrasts with alkyl or aryl-substituted DTCs, which are often lipophilic.

- Zinc Ethylene(bis)dithiocarbamate : Contains ethylene and zinc, rendering it effective as an antifouling agent but less water-soluble. Its activity is synergistic with other antifouling agents .

- Sodium Triethylenetetramine-bisdithiocarbamate : A polymeric DTC with a triethylenetetramine backbone, forming hydrophobic coatings for corrosion resistance in acidic environments .

- Mancozeb (Manganese Zinc Ethylene Bis Dithiocarbamate) : A fungicidal ethylene bis-DTC with manganese and zinc. Its low water solubility and environmental persistence make it suitable for agricultural use .

Coordination Behavior

- IDADTC’s coordination is influenced by polymer carrier properties (e.g., hydrodynamic features), unlike monomeric DTCs like diethyldithiocarbamate (DEDTC), which follow classical coordination theory .

- Hydroxyethyl-substituted DTCs (e.g., Bis(di(2-hydroxyethyl)dithiocarbamato)zinc(II)) exhibit stability in organic solvents, whereas IDADTC’s carboxymethyl groups favor aqueous coordination .

Stability and Reactivity

- IDADTC’s stability in aqueous solutions contrasts with Mn(II) DTC complexes (e.g., bis(N-ethoxyethyl)DTC), which react with atmospheric oxygen to form oxidized species .

- Alkyl-substituted DTCs like Zinc Dibutyldithiocarbamate demonstrate compatibility with rubber polymers, whereas IDADTC’s reactivity is tailored for metal chelation in water .

Biologische Aktivität

Bis(carboxymethyl)ethylene dithiocarbamate (BCEDC) is a compound belonging to the dithiocarbamate family, which has garnered attention for its biological activity, particularly in agricultural and environmental contexts. This article explores the biological properties, metabolic pathways, toxicological effects, and potential applications of BCEDC, drawing from diverse research studies and findings.

BCEDC is characterized by its dithiocarbamate structure, which allows it to form complexes with various metals. Its chemical stability and reactivity make it a candidate for use in agriculture as a fungicide and in metal extraction processes.

The biological activity of BCEDC can be attributed to its ability to interact with metal ions and biological macromolecules. Studies have shown that BCEDC forms stable complexes with metals such as copper, lead, cadmium, and nickel, enhancing their solubility and bioavailability . This property is crucial for its application in both agriculture and environmental remediation.

Table 1: Stability Constants of Metal Complexes with BCEDC

| Metal Ion | Stability Constant () |

|---|---|

| Copper | 21.46 |

| Lead | 15.45 |

| Cadmium | 11.24 |

| Nickel | 7.93 |

Toxicological Studies

Toxicological assessments have indicated that BCEDC exhibits low acute toxicity in various animal models. However, chronic exposure has been linked to reproductive and endocrine disruptions. For instance, studies involving rats have demonstrated dose-dependent adverse effects on reproductive capacity when administered high doses of dithiocarbamates .

Case Study: Reproductive Effects in Rats

In a controlled study, rats were exposed to high doses of BCEDC analogs, resulting in significant reproductive impairments, including reduced fertility rates and increased incidence of developmental abnormalities in offspring .

Metabolism and Excretion

The metabolism of BCEDC involves complex biochemical pathways leading to the formation of various metabolites. Upon entering biological systems, BCEDC undergoes hydrolysis and oxidation processes that yield products such as ethylene thiourea (ETU), which has been implicated in potential carcinogenicity .

Table 2: Metabolic Products of BCEDC

| Metabolite | Biological Impact |

|---|---|

| Ethylene Thiourea (ETU) | Potentially carcinogenic |

| Carbon Disulfide | Toxic at high concentrations |

| Dialkylthiocarbamic Acid | Non-toxic metabolite |

Environmental Impact

BCEDC's environmental activity has been studied concerning its effects on soil microorganisms and aquatic ecosystems. Research indicates that dithiocarbamates can adversely affect enzyme activities and microbial respiration at concentrations as low as 10 mg/kg in soil environments . Additionally, BCEDC has demonstrated acute toxicity to aquatic organisms like Daphnia and algae at concentrations below 1 mg/liter .

Agricultural Use

BCEDC is primarily utilized as a fungicide due to its effectiveness against a range of plant pathogens. Its ability to form complexes with essential nutrients enhances plant growth while providing protection against fungal infections.

Metal Extraction

In the field of environmental science, BCEDC is employed for the extraction of heavy metals from contaminated sites. Its chelating properties allow for the efficient removal of toxic metals from soil and water systems .

Q & A

Basic: What are the optimal synthesis methods for Bis(carboxymethyl)ethylene dithiocarbamate (BCMEDTC) to ensure high yield and purity?

Methodological Answer:

The synthesis of BCMEDTC typically involves reacting amines with carbon disulfide (CS₂) and alkylating agents under basic conditions. describes a model system using potassium bis(carboxymethyl)dithiocarbamate (IDADTC), synthesized via reaction of iminodiacetic acid (IDA) derivatives with CS₂ in aqueous alkaline media. Key steps include:

- Reagent Ratios: Maintaining a 1:2 molar ratio of IDA to CS₂ to ensure complete dithiocarbamate formation.

- pH Control: Adjusting pH to 10–12 using NaOH/KOH to stabilize the dithiocarbamate intermediate.

- Purification: Precipitation with ethanol or acetone to isolate the product, followed by recrystallization for purity (>90%) .

highlights challenges in aryl dithiocarbamate synthesis, suggesting catalyst-free methods or green solvents (e.g., water) to avoid toxic byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing BCMEDTC and its metal complexes?

Methodological Answer:

- FTIR Spectroscopy: Identifies dithiocarbamate functional groups (C=S stretching at 950–1050 cm⁻¹, N–C–S bending at 400–500 cm⁻¹) and carboxylate bands (asymmetric COO⁻ at 1600 cm⁻¹) .

- UV-Vis Spectroscopy: Detects ligand-to-metal charge transfer (LMCT) bands in metal complexes (e.g., 250–350 nm for Zn²+/Mn²+ complexes) .

- NMR (¹H/¹³C): Confirms proton environments of the ethylene and carboxymethyl groups (e.g., CH₂ resonances at δ 3.5–4.0 ppm) .

- X-ray Diffraction (XRD): Resolves crystal structures of metal complexes, revealing octahedral geometry common in Mn/Zn-BCMEDTC systems .

Advanced: How does the macromolecular structure of polymeric BCMEDTC derivatives influence their metal chelation efficiency compared to monomeric forms?

Methodological Answer:

Polymeric BCMEDTC derivatives (e.g., ethylene dichloride-ammonia polymers) exhibit enhanced metal adsorption due to:

- Increased Chelation Sites: Higher density of dithiocarbamate ligands per polymer chain improves binding capacity for divalent metals (e.g., Pb²+, Cu²+) .

- Hydrodynamic Properties: Larger hydrodynamic volume in aqueous solutions enhances contact time with metal ions, as shown in adsorption studies (e.g., 98% Pb²+ removal at pH 6) .

- Selectivity: Steric effects from the polymer backbone can favor specific metal coordination. For example, notes that polymer-bound ligands show reduced steric hindrance compared to small-molecule analogs, improving selectivity for larger ions like In³+ .

Advanced: What strategies can resolve contradictions in reported stability constants of BCMEDTC-metal complexes across different studies?

Methodological Answer:

Discrepancies in stability constants (log K) often arise from variations in:

- Experimental Conditions: Standardize pH, ionic strength, and temperature (e.g., 25°C, 0.1 M KCl) to minimize confounding factors .

- Analytical Techniques: Cross-validate results using potentiometry (e.g., pH titration), spectrophotometry, and voltammetry .

- Computational Modeling: Density Functional Theory (DFT) can predict log K values and identify overlooked factors (e.g., solvent effects) .

For example, reports neurotoxicity-linked Mn-BCMEDTC stability discrepancies, resolved by correlating in vitro binding assays with in vivo bioavailability data .

Basic: What are the primary environmental concerns associated with BCMEDTC-based fungicides, and how can they be mitigated in agricultural research?

Methodological Answer:

- Ecotoxicity: BCMEDTC derivatives (e.g., Mancozeb) disrupt ecosystems by reducing predator mite populations (e.g., Amblyseius fallacis), leading to pest outbreaks . Mitigation includes:

- Metal Leaching: Mn/Zn ions from degraded complexes can accumulate in soil. Adsorption studies (e.g., chelating resins in ) suggest using biochar to immobilize metals .

Advanced: What in vitro models are suitable for assessing the neurotoxic potential of BCMEDTC derivatives, and how do they correlate with in vivo findings?

Methodological Answer:

- Cell Culture Models: SH-SY5Y neuroblastoma cells exposed to Mn-BCMEDTC show mitochondrial dysfunction (measured via JC-1 staining for membrane potential) and ROS generation (DCFDA assay) .

- Molecular Docking: Predict interactions with dopamine transporters (e.g., DAT) to explain selective dopaminergic toxicity observed in rat models .

- In Vivo-In Vitro Correlation: Dose-response curves from cell viability assays (IC₅₀) align with LD₅₀ values in rats when adjusted for bioavailability (e.g., 10 mg/kg in vivo ≈ 50 μM in vitro) .

Advanced: How can computational methods optimize BCMEDTC ligand design for selective metal ion extraction?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand flexibility to predict binding affinity for target metals (e.g., In³+ vs. Ga³+) .

- QSAR Models: Relate substituent effects (e.g., carboxylate vs. methyl groups) to extraction efficiency. shows ethylene dichloride-ammonia polymers with 20% dithiocarbamate groups achieve 95% Cu²+ removal .

- Machine Learning: Train models on existing stability constant datasets to prioritize ligand modifications (e.g., adding electron-withdrawing groups for harder acids like Fe³+) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.